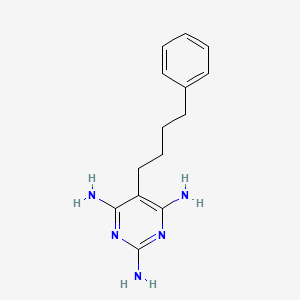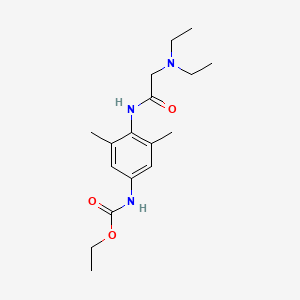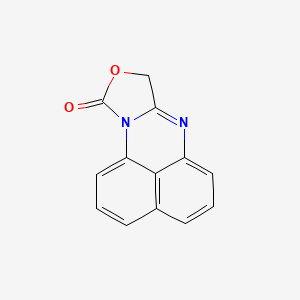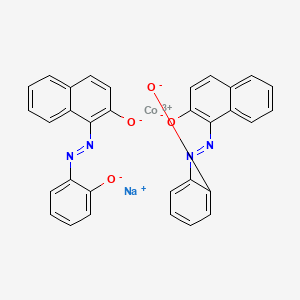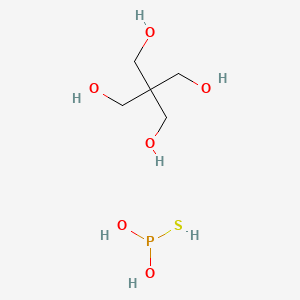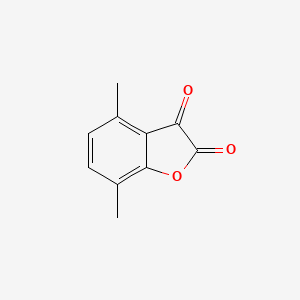
Anhydro-trityl-pentofuranosyl-T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anhydro-trityl-pentofuranosyl-T is a synthetic compound that belongs to the class of trityl-protected nucleosides. These compounds are characterized by the presence of a trityl group, which is a triphenylmethyl group, attached to a pentofuranosyl sugar moiety. The trityl group serves as a protective group, preventing unwanted reactions at specific sites of the molecule during synthetic processes. This compound is of significant interest in organic chemistry and biochemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anhydro-trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups of the pentofuranosyl sugar with a trityl group. This is achieved through the reaction of the sugar with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters.
化学反应分析
Types of Reactions: Anhydro-trityl-pentofuranosyl-T undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful intermediates in organic synthesis.
Reduction: The trityl group can be reduced back to the triphenylmethyl radical.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or bromine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include trityl cations, triphenylmethyl radicals, and substituted trityl derivatives.
科学研究应用
Anhydro-trityl-pentofuranosyl-T has a wide range of applications in scientific research:
Chemistry: Used as a protective group in the synthesis of complex organic molecules.
Biology: Employed in the study of nucleoside analogs and their interactions with enzymes.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
作用机制
The mechanism of action of anhydro-trityl-pentofuranosyl-T involves the interaction of the trityl group with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in catalytic processes. In biological systems, the compound can interact with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes.
相似化合物的比较
- 1-(2-deoxy-β-D-threo-pentofuranosyl)thymine
- 1-(3,5-anhydro-2-deoxy-α-D-threo-pentofuranosyl)thymine
Comparison: Anhydro-trityl-pentofuranosyl-T is unique due to the presence of the trityl group, which provides enhanced stability and reactivity compared to other nucleoside analogs. The trityl group also allows for selective protection and deprotection of functional groups, making it a valuable tool in synthetic chemistry.
属性
CAS 编号 |
132776-29-5 |
|---|---|
分子式 |
C29H26N2O4 |
分子量 |
466.5 g/mol |
IUPAC 名称 |
(2R,4S,6S)-11-methyl-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-27-25(35-28(31)30-26(20)32)17-24(34-27)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3/t24-,25-,27+/m0/s1 |
InChI 键 |
QGWFVDWBPROXTQ-OHSXHVKISA-N |
手性 SMILES |
CC1=CN2[C@H]3[C@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
规范 SMILES |
CC1=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)

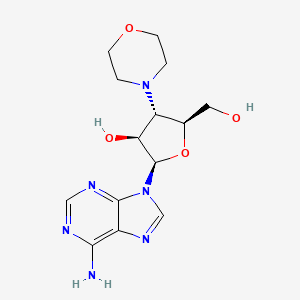

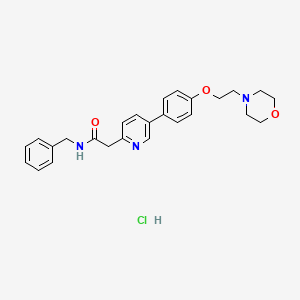
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
